molecular formula C30H34N1O5 B1678827 Rauvomitin CAS No. 466-57-9

Rauvomitin

Cat. No. B1678827
CAS RN: 466-57-9
M. Wt: 502.6 g/mol
InChI Key: JHWXXJLDNKFDNH-OGWDYSPGSA-N
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Description

Rauvomitin is a monoterpenoid indole alkaloid . It has a role as a plant metabolite . It is functionally related to a 3,4,5-trimethoxybenzoic acid .


Synthesis Analysis

A synthetic route has been developed for the core scaffold of rauvomines . The E-ring annulation was achieved by a TiCl4-catalyzed Mukaiyama-Aldol reaction with a moderate yield of 70% .


Molecular Structure Analysis

Rauvomitin has a molecular formula of C30H34N2O5 . It is a monoterpenoid indole alkaloid, a tertiary amino compound, an organic heterohexacyclic compound, and a benzoate ester .


Physical And Chemical Properties Analysis

Rauvomitin has a molecular weight of 502.6 g/mol . It is a monoterpenoid indole alkaloid, a tertiary amino compound, an organic heterohexacyclic compound, and a benzoate ester .

Scientific Research Applications

Anti-Diabetic Efficacy

A study investigated the anti-diabetic efficacy of Rauvolfia-Citrus tea in humans, building on previous findings that the combination of calorie restriction and chronic administration of this tea normalized blood sugar in diabetic mice. This randomized, double-blinded pilot clinical trial showed significant improvements in markers of glycemic control among type 2 diabetes patients treated with the tea, suggesting potential anti-diabetic applications of Rauvolfia components (Campbell-Tofte et al., 2011).

Antioxidant and Phytochemical Properties

Research on Rauvolfia species from the southern Western Ghats of India highlighted their significant antioxidant activities and phytochemical content. The study provided an alternative utilization of Rauvolfia leaf as a source of natural antioxidants in the food, cosmetic, and pharmaceutical industries, showcasing the plant's diverse applications in scientific research (Nair, Panneerselvam, & Gopi, 2012).

Cholinesterase Inhibitory Activity

The leaves of Rauvolfia reflexa, another species within the genus, have been studied for their potential acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities, indicating potential applications in treating age-related brain disorders. This study identified specific compounds within the plant that exhibit moderate cholinesterase inhibitory activity, which could be relevant for developing treatments for neurodegenerative diseases (Fadaeinasab et al., 2013).

Biotechnological Interventions

A review on biotechnological interventions on the genus Rauvolfia highlighted the medicinal importance of Rauvolfia serpentina and other species for their secondary metabolites like reserpine, ajmaline, and yohimbine. The review discusses various in vitro biotechnological aspects such as tissue culture techniques, which provide insights into genetic improvement and conservation strategies for these medicinally valuable plants (Mukherjee et al., 2019).

Safety And Hazards

Rauvomitin does not meet the criteria for classification as hazardous . In case of exposure, immediate medical attention is required .

properties

IUPAC Name

[(1R,10S,12R,13E,16S,17R)-13-ethylidene-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O5/c1-6-16-15-32-21-13-18(16)25-22(32)14-30(19-9-7-8-10-20(19)31(2)27(21)30)28(25)37-29(33)17-11-23(34-3)26(36-5)24(12-17)35-4/h6-12,18,21-22,25,27-28H,13-15H2,1-5H3/b16-6-/t18-,21-,22-,25+,27?,28?,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWXXJLDNKFDNH-HZBSNRRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC1C4C2CC5(C3N(C6=CC=CC=C65)C)C4OC(=O)C7=CC(=C(C(=C7)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1[C@@H]4[C@@H]2C[C@@]5(C3N(C6=CC=CC=C65)C)C4OC(=O)C7=CC(=C(C(=C7)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rauvomitin

CAS RN

466-57-9
Record name Rauvomitin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
MCS Tan, MSS Carranza, VC Linis, RS Malabed… - ACS …, 2019 - ACS Publications
The objective of this research was to find the possible pharmacognosy of the bark of the Philippine Alstonia macrophylla Wall. ex G.Don (AM). Gas chromatographic–mass spectral (GC–…
Number of citations: 10 pubs.acs.org
DN MOKAT, T KHARAT - … and Pharmacy of Medicinal Plants: 2 …, 2023 - books.google.com
Alstonia macrophylla Wall. ex G. Don (Family–Apocynaceae) is an evergreen tropical tree, native to South and Southeast Asia. The different plant parts are used for an extensive …
Number of citations: 0 books.google.com
M Zhao, J Cai, Y Yang, J Xu, W Liu, T Akihisa… - Arabian Journal of …, 2023 - Elsevier
Alstonia R. Br. (Apocynaceae) is widely used in the traditional therapeutic systems. Due to its rich natural active ingredients, it is used in China, India, Thailand, Malaysia, Philippines, …
Number of citations: 0 www.sciencedirect.com
M Hesse, M Hesse - Indolalkaloide in Tabellen, 1964 - Springer
11 - 67 - XIII Alkaloide vom Sarpagin - Ajmalin-Typ 19 Bezüglich der abs. Konf. vgl. 656a), 670). 19 Page 1 11 - 67 - XIII Alkaloide vom Sarpagin - Ajmalin-Typ 19 18 Bezüglich der abs. …
Number of citations: 2 link.springer.com
JL Ingham, A Koskinen, M Lounasmaa… - Fortschritte der Chemie …, 1983 - Springer
The indole alkaloids of the sarpagine-ajmaline type comprise one of the largest groups of structurally related indolic natural products: 45 com-pounds of the sarpagine type, 53 of the …
Number of citations: 34 link.springer.com
A Chatterjee, ARH Cole, W Grassmann… - Fortschritte der Chemie …, 1956 - Springer
Rauwolfia represents an important genus of the botanical family Apocynaceae which holds a unique position in the vegetable kingdom, since it produces both cardiac glycosides and …
Number of citations: 11 link.springer.com
E Haack, A Popelak, H Spingler, G Kroneberg - Naturwissenschaften, 1955 - Springer
Anzahl yon Systemen und bestimmen wir experimentell in jedem dieser Systeme dell RM-Wert einer uiibekanllten Substallz, so l~ Bt sich ftir jedes der Systeme der jeweilige RM-Wert …
Number of citations: 13 link.springer.com
K Hasse, H Maisack - Naturwissenschaften, 1955 - Springer
… Rauvomitin hat am isolierten Frosehherzen ajmalin~hnliche Wirkungen, ist abet schw~cher wirksam als Ajmalill. Adreiiergisch blockierende, analgetische oder sedative Wirkungen …
Number of citations: 14 link.springer.com
HK Schauer, R Bulirsch, P Decker - Naturwissenschaften, 1955 - Springer
Dutch zahlreiche Untersuchungen ist erwiesenl), dab bei der enzymatischen Hydrolyse yon Oligo-und Polysacchariden intermedigr eine][~ bertragung yon Zuckerbausteinen yon …
Number of citations: 7 link.springer.com
F Kaiser, A Popelak - Chemische Berichte, 1959 - Wiley Online Library
Mit den Lösungsmittelgemischen Heptan/Methyläthylketon verschiedener Zusammensetzung können an mit Formamid imprägniertem Papier die Rauwolfia‐Alkaloide vollständig …

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